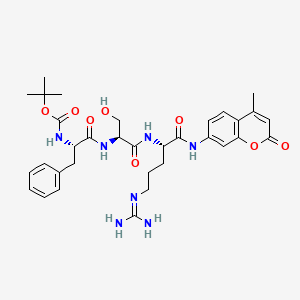

Boc-phe-ser-arg-mca

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKJMNJZJBEYLQ-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994332 | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-90-2 | |

| Record name | tertiary-Butyloxycarbonyl-phenylalanyl-seryl-arginyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzyl-12-(3-carbamimidamidopropyl)-4,7,10-trihydroxy-9-(hydroxymethyl)-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Phe-Ser-Arg-MCA for Researchers

Core Summary

Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide), also known by the acronyms Boc-FSR-AMC and this compound, is a synthetic fluorogenic substrate pivotal in the study of trypsin-like serine proteases. Its primary application in research is to quantify the enzymatic activity of proteases such as Factor XIa and tryptase. This is achieved through the enzymatic cleavage of the amide bond, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence provides a direct and sensitive measure of enzyme kinetics, making it an invaluable tool in drug discovery for screening potential enzyme inhibitors and in fundamental biochemical research to elucidate enzyme mechanisms.

I. Chemical and Physical Properties

This compound is a well-characterized peptide substrate with the following key properties:

| Property | Value |

| Full Chemical Name | t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide |

| Common Acronyms | Boc-FSR-AMC, this compound |

| Molecular Formula | C₃₃H₄₃N₇O₈ |

| Molecular Weight | 665.74 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light |

II. Primary Research Applications and Key Enzyme Interactions

The utility of this compound stems from its specificity as a substrate for several key serine proteases. The cleavage of the substrate by these enzymes releases the fluorophore AMC, which can be monitored in real-time.

| Enzyme | Biological Significance |

| Factor XIa | A critical component of the intrinsic pathway of the blood coagulation cascade. Its inhibition is a major target for anticoagulant therapies. |

| Tryptase | The most abundant serine protease stored in the secretory granules of mast cells. It is released during mast cell degranulation and serves as a biomarker for anaphylaxis and mastocytosis. |

| Trypsin | A well-studied digestive enzyme that serves as a model for serine protease activity. |

| Acrosin | A serine protease released from the acrosome of sperm cells, playing a role in fertilization. |

Quantitative Enzyme Kinetics

The interaction of this compound with its target enzymes can be quantified to determine key kinetic parameters. This data is crucial for comparative studies and for assessing the potency of potential inhibitors.

| Enzyme | Kinetic Parameter | Value |

| Factor XIa | kcat/KM | 1.2 x 10⁵ M⁻¹s⁻¹[1] |

| Tryptase | Km | Data not consistently available in the searched literature. |

| Tryptase | kcat | Data not consistently available in the searched literature. |

III. Signaling Pathways and Biological Context

Understanding the biological pathways in which the target enzymes of this compound operate is essential for interpreting experimental results.

A. Factor XIa in the Intrinsic Coagulation Cascade

Factor XIa plays a crucial role in the amplification of the coagulation cascade, leading to the formation of a stable fibrin clot. Its activity is a key focal point for the development of antithrombotic drugs.

B. Tryptase Release and Mast Cell Degranulation

Tryptase is a primary mediator released upon the activation and degranulation of mast cells, a key event in allergic reactions and anaphylaxis. Measuring tryptase activity can, therefore, serve as a direct indicator of mast cell activation.

IV. Experimental Protocols

A generalized experimental workflow for utilizing this compound in a protease activity assay is outlined below. This can be adapted for specific enzymes and experimental goals.

A. Generalized Experimental Workflow

B. Detailed Methodologies

1. Preparation of Stock Solutions:

-

This compound Substrate: Prepare a 10 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Enzyme (e.g., Human Factor XIa or Tryptase): Reconstitute the lyophilized enzyme in the recommended buffer (often a Tris or HEPES-based buffer at physiological pH) to a stock concentration of, for example, 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: A typical assay buffer for Factor XIa or tryptase is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4. The exact composition may need optimization depending on the enzyme.

-

7-Amino-4-methylcoumarin (AMC) Standard: Prepare a 1 mM stock solution of free AMC in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

2. Enzyme Activity Assay Protocol:

This protocol is designed for a 96-well microplate format and can be adapted for other formats.

-

Prepare AMC Standard Curve:

-

In a black, clear-bottom 96-well plate, perform serial dilutions of the AMC stock solution in assay buffer to generate a range of concentrations (e.g., 0-25 µM).

-

The final volume in each well should be 100 µL.

-

-

Prepare Assay Reactions:

-

In separate wells of the same 96-well plate, add the following in order:

-

Assay Buffer to bring the final reaction volume to 100 µL.

-

The enzyme to be tested at its final desired concentration (e.g., 1-10 nM for Factor XIa).

-

For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (e.g., DMSO) used to dissolve the inhibitors.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

-

-

Initiate the Reaction:

-

Add the this compound substrate to all wells to a final concentration typically ranging from 10-100 µM. The optimal concentration should be determined and should ideally be at or below the Km value for kinetic studies.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm .[1]

-

Record data every 1-2 minutes for a period of 30-60 minutes.

-

3. Data Analysis:

-

AMC Standard Curve:

-

Plot the fluorescence intensity (RFU) against the known AMC concentrations.

-

Perform a linear regression to obtain the slope (RFU/µM). This slope will be used to convert the rate of change of fluorescence in the enzyme assays to the rate of product formation (µM/min).

-

-

Enzyme Kinetics:

-

For each enzyme reaction, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert this rate from RFU/min to µM/min using the slope from the AMC standard curve.

-

To determine Km and Vmax, perform the assay with varying concentrations of this compound and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration relative to the control (vehicle-only) wells. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

References

Substrate Specificity of Boc-Phe-Ser-Arg-MCA for Trypsin-Like Proteases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the substrate specificity of Boc-Phe-Ser-Arg-MCA for a range of trypsin-like proteases. This fluorogenic substrate is a valuable tool for characterizing the activity of these enzymes, which play critical roles in numerous physiological and pathological processes. This document offers a compilation of known kinetic data, a detailed experimental protocol for assessing enzyme activity, and visualizations to aid in understanding the underlying biochemical pathways and experimental workflows.

Introduction to this compound and Trypsin-Like Proteases

This compound is a synthetic peptide substrate designed to be selectively cleaved by trypsin-like serine proteases. The sequence Phe-Ser-Arg mimics the natural recognition sites for these enzymes, with the critical arginine residue at the P1 position dictating specificity. The N-terminal tert-butoxycarbonyl (Boc) group protects the peptide from degradation by aminopeptidases. Upon cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group by a target protease, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to determine enzymatic activity.

Trypsin-like proteases are a family of enzymes characterized by a catalytic triad (serine, histidine, and aspartate) in their active site and a preference for cleaving peptide bonds C-terminal to basic amino acid residues, primarily arginine and lysine. These proteases are involved in a wide array of biological processes, including digestion, blood coagulation, fibrinolysis, and immune responses. Dysregulation of their activity is implicated in various diseases, making them important targets for drug discovery and development.

Data Presentation: Kinetic Parameters

The following table summarizes the available quantitative data for the hydrolysis of this compound by various trypsin-like proteases. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ | [1] |

| Yeast Mitochondrial Protease | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ | [1] |

| Rat Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ | [1] |

| Human Kallikrein 6* | 410 ± 40 | 0.64 | 1.6 x 10³ |

*Data for Human Kallikrein 6 was obtained using the substrate Phe-Ser-Arg-AMC, which lacks the N-terminal Boc group.

Experimental Protocols

This section provides a detailed methodology for a continuous kinetic fluorometric assay to determine the kinetic parameters of a trypsin-like protease using this compound.

Materials:

-

This compound substrate

-

Purified trypsin-like protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis). The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH and temperature for the enzyme of interest.

-

-

Assay Setup:

-

Design a plate layout that includes wells for substrate blanks (assay buffer and substrate, no enzyme), enzyme blanks (assay buffer and enzyme, no substrate), and the enzymatic reactions with varying substrate concentrations.

-

Prepare a series of dilutions of the this compound substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.5 µM to 200 µM) for the determination of Km.

-

Add a fixed volume of the diluted substrate solutions to the respective wells of the microplate.

-

Add assay buffer to the enzyme blank wells.

-

-

Enzymatic Reaction and Measurement:

-

Equilibrate the microplate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the diluted enzyme solution to the wells containing the substrate and to the enzyme blank wells. The final enzyme concentration should be in the nanomolar range, but may need optimization.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15-30 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

-

Data Analysis:

-

Subtract the rate of fluorescence increase in the substrate and enzyme blank wells from the rates of the corresponding enzymatic reactions to correct for background fluorescence and substrate autolysis.

-

Convert the rate of fluorescence increase (RFU/s) to the rate of product formation (moles/s) using a standard curve of free AMC.

-

Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

-

Calculate the catalytic efficiency as kcat/Km.

-

Mandatory Visualizations

Signaling Pathway: Blood Coagulation Cascade

The following diagram illustrates a simplified representation of the intrinsic pathway of the blood coagulation cascade, where Factor XIa, a key target for this compound, plays a crucial role.

Caption: Simplified intrinsic pathway of the blood coagulation cascade.

Experimental Workflow: Kinetic Assay

The diagram below outlines the logical flow of the experimental protocol for determining the kinetic parameters of a trypsin-like protease with this compound.

Caption: Workflow for a fluorometric kinetic assay.

References

The Mechanism of Fluorescence Release from Boc-Phe-Ser-Arg-MCA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate Boc-Phe-Ser-Arg-MCA is a synthetic peptide widely utilized in biochemical and medical research for the sensitive detection of trypsin-like serine protease activity. Its utility lies in a straightforward enzymatic reaction that results in a quantifiable fluorescent signal, directly proportional to the activity of the enzyme of interest. This technical guide provides an in-depth exploration of the mechanism of fluorescence release, detailed experimental protocols, and quantitative data for key enzymes that hydrolyze this substrate.

Core Mechanism of Fluorescence Release

The fundamental principle behind the use of this compound lies in the enzymatic cleavage of a specific peptide bond, which liberates a fluorescent leaving group. The substrate consists of a tripeptide sequence (Phenylalanine-Serine-Arginine) protected at the N-terminus by a tert-butoxycarbonyl (Boc) group and conjugated at the C-terminus to the fluorophore 7-amino-4-methylcoumarin (AMC).

In its intact form, the AMC molecule is non-fluorescent as its fluorescence is quenched by the attached peptide. Trypsin-like serine proteases recognize and specifically cleave the peptide bond at the C-terminal side of the arginine residue.[1] This enzymatic hydrolysis releases the free AMC, which is highly fluorescent. The increase in fluorescence intensity over time is a direct measure of the rate of substrate cleavage and, consequently, the activity of the protease.

The reaction can be summarized as follows:

Boc-Phe-Ser-Arg-AMC (non-fluorescent) + H₂O --(Trypsin-like Serine Protease)--> Boc-Phe-Ser-Arg + AMC (fluorescent)

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1]

Quantitative Data: Enzyme Kinetics

The efficiency and specificity of this compound as a substrate for various trypsin-like serine proteases can be compared using their kinetic parameters, primarily the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency of the enzyme is best represented by the kcat/KM ratio.

| Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Optimal pH |

| Coagulation Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ | Not Specified |

| Yeast Mitochondrial Proteases | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ | Not Specified |

| Rat Mast Cell Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ | 6.5 - 8.0 |

| Ascidian Acrosin | Not Specified | Not Specified | Not Specified | 8.5 - 9.0 |

Data compiled from fluorometric assays.[1]

Experimental Protocols

General Assay Protocol for Trypsin-like Serine Protease Activity

This protocol provides a general framework for measuring the activity of a trypsin-like serine protease using this compound. It is recommended to optimize the conditions for each specific enzyme and experimental setup.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Purified trypsin-like serine protease (e.g., Trypsin, Tryptase, Factor XIa)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Store at -20°C, protected from light.

-

Enzyme Preparation: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add the assay buffer to the wells of the 96-well microplate.

-

Add the diluted enzyme solution to the appropriate wells.

-

To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should ideally be at or below the KM value for the enzyme of interest to ensure the reaction rate is proportional to the enzyme concentration. A typical starting concentration is 10-100 µM.

-

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

-

Excitation Wavelength: 380 nm

-

Emission Wavelength: 460 nm

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (v₀) is determined from the slope of the linear portion of the curve.

-

To convert the rate from fluorescence units per minute to moles of substrate hydrolyzed per minute, a standard curve of free AMC should be generated.

-

Preparation of AMC Standard Curve

-

Prepare a series of known concentrations of free AMC in the assay buffer.

-

Measure the fluorescence of each concentration under the same conditions as the enzymatic assay.

-

Plot the fluorescence intensity versus the AMC concentration. The slope of this line can be used to convert the rate of change in fluorescence to the rate of product formation.

Visualization of Pathways and Workflows

Mechanism of Fluorescence Release

Caption: Enzymatic cleavage of this compound releases the fluorescent AMC molecule.

General Experimental Workflow

Caption: A typical workflow for a protease assay using a fluorogenic substrate.

Physiological Pathways of Key Proteases

The enzymes that cleave this compound are involved in a variety of crucial physiological and pathological processes.

Trypsin: A key digestive enzyme produced in the pancreas.[2]

Caption: The activation pathway of trypsin in protein digestion.

Tryptase: A serine protease released from mast cells during allergic and inflammatory responses.

Caption: The role of tryptase in the allergic inflammatory response.

Factor XIa: A key enzyme in the intrinsic pathway of the blood coagulation cascade.

Caption: The role of Factor XIa in the blood coagulation cascade.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of trypsin-like serine protease activity. Understanding the mechanism of fluorescence release, coupled with robust experimental design, allows for the accurate quantification of enzyme kinetics and the screening of potential inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this fluorogenic substrate in their work.

References

Measuring Serine Protease Activity: A Technical Guide to Using Boc-Phe-Ser-Arg-MCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe-Ser-Arg-MCA is a fluorogenic substrate widely employed in biochemical assays to measure the activity of trypsin-like serine proteases (TLSPs). This synthetic peptide, composed of the amino acid sequence Phenylalanine-Serine-Arginine with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus, is conjugated to the fluorogenic moiety 7-Amino-4-methylcoumarin (AMC). The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and AMC by the target serine protease. This cleavage releases the free AMC, which is highly fluorescent, and the resulting increase in fluorescence intensity can be measured over time to determine the enzyme's activity. The Boc group protects the peptide from degradation by other proteases, ensuring specific cleavage at the intended site.

This technical guide provides an in-depth overview of the use of this compound for measuring serine protease activity, including its mechanism of action, target enzymes, experimental protocols, and relevant signaling pathways.

Mechanism of Action

The enzymatic reaction at the core of the this compound assay is the hydrolysis of the peptide-AMC bond.

Upon binding of the substrate to the active site of a trypsin-like serine protease, the enzyme catalyzes the hydrolysis of the bond between the C-terminal arginine residue and the AMC molecule. The release of free AMC results in a significant increase in fluorescence, which can be monitored using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.

Target Serine Proteases

This compound is a versatile substrate for a range of trypsin-like serine proteases that preferentially cleave after basic amino acid residues like arginine. Key enzymes that can be assayed using this substrate include:

-

Trypsin: A well-characterized digestive enzyme.

-

Tryptase: A serine protease released from mast cells, implicated in allergic and inflammatory responses.[1]

-

Coagulation Factor XIa: A critical component of the intrinsic pathway of the blood coagulation cascade.

-

Acrosin: A protease found in the acrosome of sperm, essential for fertilization.

-

Arg-Gingipain: A virulence factor produced by the bacterium Porphyromonas gingivalis.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for various serine proteases can be compared using their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Factor XIa | 12 | 14.5 | 1.2 x 10⁵ |

| Yeast Mitochondrial Protease | 45 | 8.2 | 1.8 x 10⁴ |

| Rat Tryptase | 28 | 6.7 | 2.4 x 10⁴ |

This table summarizes kinetic data from various sources. The exact values may vary depending on the specific assay conditions.

Experimental Protocols

While specific assay conditions should be optimized for each enzyme and experimental setup, the following provides a general methodology for measuring serine protease activity using this compound.

Materials

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Purified serine protease of interest

-

Assay buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.5, containing CaCl₂)

-

96-well black microplates (for fluorescence readings)

-

Fluorometer with excitation at ~380 nm and emission at ~460 nm

Experimental Workflow

Detailed Methodology

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C.

-

Prepare the assay buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂. The optimal pH may vary depending on the enzyme.

-

Dilute the enzyme: Prepare a working solution of the purified serine protease in the assay buffer to the desired concentration.

-

Set up the assay: In a 96-well black microplate, add the assay buffer and the this compound substrate to each well. The final substrate concentration should typically be around the Km value for the enzyme, or varied for kinetic studies.

-

Initiate the reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent.

-

Measure fluorescence: Immediately place the microplate in a pre-warmed fluorometer and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity against time.

-

Determine the initial velocity (rate of reaction) from the linear portion of the curve.

-

For kinetic studies, repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Signaling Pathways

The serine proteases that can be measured with this compound are involved in various critical biological signaling pathways. Understanding these pathways provides context for the functional significance of the enzymatic activity being measured.

Tryptase and PAR-2 Signaling

Mast cell tryptase is a key mediator in allergic and inflammatory responses. It exerts many of its effects by activating Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor.

Activation of PAR-2 by tryptase can lead to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This ultimately results in the release of pro-inflammatory cytokines and other mediators, contributing to the inflammatory response.

Factor XIa in the Coagulation Cascade

Factor XIa plays a crucial role in the intrinsic pathway of the blood coagulation cascade, a series of enzymatic reactions leading to the formation of a blood clot.

Factor XI is activated to Factor XIa by Factor XIIa. Factor XIa then activates Factor IX to Factor IXa, which in turn is a key component of the tenase complex that activates Factor X, a crucial step leading to the common pathway of coagulation and ultimately fibrin clot formation.[2]

Conclusion

This compound is a valuable tool for researchers and drug development professionals studying the activity of trypsin-like serine proteases. Its fluorogenic nature allows for a sensitive and continuous assay format, suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening for inhibitors. By understanding the principles of the assay, the kinetic parameters of the substrate with different enzymes, and the biological context of the target proteases, researchers can effectively utilize this substrate to advance their scientific investigations.

References

Technical Guide: Excitation and Emission Spectra for AMC Released from Boc-Phe-Ser-Arg-MCA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of 7-amino-4-methylcoumarin (AMC) following its enzymatic release from the fluorogenic substrate Boc-Phe-Ser-Arg-MCA. It includes detailed experimental protocols for measuring protease activity and visualizations of the underlying biochemical processes and workflows.

Introduction

Fluorogenic peptide substrates are essential tools in drug discovery and biochemical research for the sensitive and continuous measurement of protease activity. The substrate this compound is a synthetic peptide derivative used to assay the activity of trypsin and other related serine proteases. The core principle of this assay lies in the quenching of the AMC fluorophore when it is part of the larger peptide. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is released, resulting in a significant increase in fluorescence.

Spectral Properties of AMC

When conjugated within the this compound peptide, the fluorescence of AMC is minimal. However, upon enzymatic cleavage and release, free AMC exhibits distinct excitation and emission spectra. The fluorescence intensity of the liberated AMC is directly proportional to the rate of enzymatic activity.

Quantitative Spectral Data

The following table summarizes the key spectral properties of free AMC in solution.

| Parameter | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 341 - 351 | [1][2][3] |

| Emission Maximum | 440 - 445 | [1][2][4] |

Note: The exact excitation and emission maxima may vary slightly depending on buffer conditions (e.g., pH, ionic strength) and the specific instrumentation used.

Enzymatic Cleavage and Fluorescence Signaling

The enzymatic reaction involves the hydrolysis of the peptide bond between the C-terminal arginine residue of the substrate and the amino group of AMC. This process is catalyzed by proteases with specificity for cleavage after arginine residues, such as trypsin.

Experimental Protocols

This section provides a detailed methodology for a typical protease activity assay using this compound.

Materials and Reagents

-

This compound: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as DMSO. Store at -20°C, protected from light.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the protease being studied.

-

Protease: Prepare a stock solution of the protease (e.g., trypsin) in a buffer that ensures its stability. Store on ice during use.

-

AMC Standard: A solution of known concentration of free AMC is required for calibrating the fluorescence signal to the amount of product formed.

-

96-well black microplate: For fluorescence measurements to minimize background signal.

-

Fluorescence microplate reader: Capable of excitation at ~350 nm and emission detection at ~440 nm.

Assay Procedure

-

Prepare Reagents: Thaw all reagents on ice. Dilute the this compound stock solution and the protease solution to the desired working concentrations in the assay buffer.

-

Set up the Reaction: In a 96-well black microplate, add the assay components in the following order:

-

Assay Buffer

-

Substrate solution (this compound)

-

Enzyme solution

-

Include appropriate controls such as a no-enzyme control (blank) and a no-substrate control.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). The incubation time will depend on the enzyme activity and can range from 15 to 60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (for kinetic assays) or at a single endpoint. Use an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 440 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank from all measurements.

-

For kinetic assays, plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.

-

The rate of substrate hydrolysis can be calculated by comparing the fluorescence signal to an AMC standard curve.

-

Experimental Workflow Diagram

Conclusion

The use of this compound in conjunction with fluorescence spectroscopy provides a sensitive and reliable method for measuring the activity of trypsin and related proteases. Understanding the spectral properties of the released AMC and adhering to a well-defined experimental protocol are crucial for obtaining accurate and reproducible results. This technical guide serves as a comprehensive resource for researchers employing this powerful assay in their studies.

References

Navigating the Solubility and Stability of Boc-Phe-Ser-Arg-MCA: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility and stability of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA is paramount for generating reliable and reproducible data in enzymatic assays. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this substrate, offering insights into its behavior in common laboratory buffers. While precise quantitative solubility and stability data across a wide range of buffers is not extensively documented in publicly available literature, this guide synthesizes established handling protocols and best practices to ensure optimal substrate performance.

Core Concepts: Solubility and Stability

This compound, a substrate for serine proteases such as coagulation factor XIa, tryptase, and acrosin, requires careful preparation to maintain its integrity and ensure accurate enzymatic measurements.[1][2] The tert-butyloxycarbonyl (Boc) protecting group and the 7-amino-4-methylcoumarin (AMC) fluorophore contribute to its chemical properties. The acetate counterion present in some formulations may enhance aqueous solubility compared to non-salt forms.

The primary challenge in preparing aqueous solutions of this compound is its limited solubility. Therefore, a two-step dissolution process involving an organic solvent stock solution followed by dilution in an aqueous buffer is the universally recommended method.

Solubility Data and Recommended Protocols

The consensus from available data is the use of dimethyl sulfoxide (DMSO) as the solvent of choice for preparing concentrated stock solutions.

| Parameter | Recommendation | Citation |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |

| Stock Concentration | 10-50 mM | [1] |

| Storage of Stock | Aliquot and store at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |

| Aqueous Buffer Dilution | Dilute the DMSO stock into the final aqueous assay buffer. The final DMSO concentration should be kept low (typically <1% v/v) to minimize effects on enzyme activity. | [1] |

Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the standard procedure for preparing a working solution of this compound.

Caption: Workflow for preparing this compound solutions.

Stability in Common Laboratory Buffers

While specific data on the degradation kinetics of this compound in various aqueous buffers is limited, the stability of the DMSO stock solution is well-documented.

| Solvent | Storage Temperature | Stability Duration | Citation |

| DMSO | -20°C | > 1 month (protected from moisture and light) | [1] |

| DMSO | -80°C | Up to 6 months | [1] |

Once diluted into an aqueous buffer, the stability of the substrate can be influenced by factors such as pH, temperature, and the presence of contaminating proteases. It is a best practice to prepare the aqueous working solution fresh for each experiment.

Experimental Protocol: Assessing Aqueous Stability of this compound

To determine the stability of this compound in a specific assay buffer, a stability study can be performed using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for assessing the stability of this compound.

Signaling Pathways and Applications

This compound is a tool for studying the activity of various serine proteases. Its cleavage by these enzymes releases the fluorophore AMC, providing a measurable signal that is proportional to enzyme activity. This substrate is commonly used in assays for:

-

Coagulation Cascade: Primarily as a substrate for Factor XIa.

-

Mast Cell Activation: As a substrate for tryptase.

-

Fertilization Research: As a substrate for acrosin.

The general mechanism of action is a straightforward enzymatic cleavage, which does not involve a complex signaling cascade but rather serves as a direct measure of protease activity.

Caption: Enzymatic cleavage of this compound.

By following these guidelines and, when necessary, performing buffer-specific stability tests, researchers can confidently utilize this compound to achieve accurate and reproducible results in their protease activity assays.

References

The Application of Boc-Phe-Ser-Arg-MCA in High-Throughput Drug Discovery Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification of potent and selective enzyme inhibitors is a cornerstone of therapeutic development. High-throughput screening (HTS) methodologies are essential for rapidly evaluating large compound libraries to identify lead candidates. Fluorogenic peptide substrates are invaluable tools in HTS, offering a sensitive and continuous means to measure enzyme activity. Among these, Boc-Phe-Ser-Arg-MCA has emerged as a versatile and reliable substrate for the screening of inhibitors against a class of enzymes known as trypsin-like serine proteases. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with experimental protocols and data presentation.

This substrate is a synthetic peptide, Nα-t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine 7-amido-4-methylcoumarin (this compound), designed to be specifically cleaved by proteases that recognize and hydrolyze peptide bonds C-terminal to arginine residues. Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a robust platform for screening enzyme inhibitors.

Principle of the Assay

The fundamental principle of inhibitor screening using this compound lies in the competitive or non-competitive inhibition of a target protease. In the absence of an inhibitor, the enzyme freely cleaves the substrate, leading to a time-dependent increase in fluorescence. When an effective inhibitor is present, the rate of substrate cleavage is reduced, resulting in a diminished fluorescence signal. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Target Enzymes and Therapeutic Areas

This compound is a substrate for several key trypsin-like serine proteases that are implicated in a variety of physiological and pathological processes. This makes it a valuable tool for screening potential therapeutics in several key areas:

-

Thrombosis: Coagulation Factor XIa (FXIa) is a critical component of the intrinsic pathway of the coagulation cascade.[1] Inhibition of FXIa is a promising strategy for the development of antithrombotic agents with a reduced risk of bleeding compared to traditional anticoagulants.

-

Inflammation and Hereditary Angioedema (HAE): Plasma kallikrein is a central enzyme in the kallikrein-kinin system, which is involved in inflammation and the production of the potent vasodilator bradykinin.[2] Inhibitors of plasma kallikrein are effective in treating HAE, a rare genetic disorder characterized by recurrent episodes of severe swelling.

-

Allergic Disorders and Mast Cell-Related Conditions: Tryptase is the most abundant serine protease stored in the granules of mast cells and is released during allergic and inflammatory responses.[3] It is a key mediator in asthma and other allergic conditions, making it an attractive target for therapeutic intervention.

-

Digestive Disorders and Cancer: Trypsin, a well-known digestive enzyme, is also implicated in various pathological conditions, including pancreatitis and certain cancers. Screening for trypsin inhibitors can lead to the discovery of new treatments for these diseases.

Quantitative Data: Kinetic Parameters

The efficiency of this compound as a substrate for various proteases can be characterized by its kinetic parameters, including the Michaelis constant (Km), catalytic constant (kcat), and the specificity constant (kcat/Km). These parameters are crucial for designing effective screening assays.

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Coagulation Factor XIa | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 10⁵ |

| Yeast Mitochondrial Proteases | 45 ± 8 | 8.2 ± 0.9 | 1.8 x 10⁴ |

| Rat Mast Cell Tryptase | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 10⁴ |

Table 1: Kinetic parameters for the hydrolysis of this compound by various proteases. Data derived from fluorometric assays.[1]

Experimental Protocols

The following are detailed methodologies for conducting high-throughput screening of inhibitors for key target enzymes using this compound. These protocols are designed for a 96- or 384-well microplate format and can be adapted for automated liquid handling systems.

General Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Enzyme Stock Solutions: Reconstitute lyophilized enzymes in an appropriate buffer as recommended by the supplier. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.

Experimental Workflow

The general workflow for an inhibitor screening assay involves the pre-incubation of the enzyme with the test compound, followed by the initiation of the reaction by adding the substrate. The fluorescence is then monitored over time.

Caption: General workflow for a fluorescence-based protease inhibitor screening assay.

Plasma Kallikrein Inhibitor Screening Assay

This protocol is adapted from a method used for determining the IC50 of plasma kallikrein inhibitors.

Materials:

-

Human Plasma Kallikrein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

-

Test compounds and controls in DMSO

-

Black, flat-bottom 96- or 384-well microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is performed. Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include positive (known inhibitor) and negative (DMSO) controls.

-

Enzyme Preparation: Prepare a 2X working solution of human plasma kallikrein in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM), which should be optimized beforehand to give a robust linear reaction rate.

-

Substrate Preparation: Prepare a 2X working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme to ensure sensitivity to competitive inhibitors.

-

Assay Protocol: a. To each well of the assay plate containing the test compounds, add the 2X enzyme working solution. b. Mix gently and pre-incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme. c. Initiate the reaction by adding the 2X substrate working solution to all wells. d. Immediately place the plate in a fluorescence microplate reader.

-

Data Acquisition: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Data Analysis: a. Determine the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Factor XIa Inhibitor Screening Assay (Adapted Protocol)

Materials:

-

Human Factor XIa

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA

-

Test compounds and controls in DMSO

-

Black, flat-bottom 96- or 384-well microplates

Procedure:

-

Follow the compound plating procedure as described for the plasma kallikrein assay.

-

Prepare a 2X working solution of Factor XIa in the assay buffer. The final concentration should be in the picomolar to low nanomolar range (e.g., 100-500 pM), to be optimized for a linear reaction rate.

-

Prepare a 2X working solution of this compound in the assay buffer. A final concentration around the Km (approximately 12 µM) is recommended.

-

Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay. A pre-incubation time of 30 minutes for the enzyme and compound may be beneficial for identifying slow-binding inhibitors.

Tryptase Inhibitor Screening Assay (Adapted Protocol)

Materials:

-

Human Lung Tryptase

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, 0.05% CHAPS

-

Test compounds and controls in DMSO

-

Black, flat-bottom 96- or 384-well microplates

Procedure:

-

Follow the compound plating procedure as described for the plasma kallikrein assay.

-

Prepare a 2X working solution of tryptase in the assay buffer. A final concentration in the low nanomolar range (e.g., 2-10 nM) should be optimized.

-

Prepare a 2X working solution of this compound in the assay buffer. A final concentration around the Km (approximately 28 µM) is recommended.

-

Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay.

Trypsin Inhibitor Screening Assay (Adapted Protocol)

Materials:

-

Bovine Pancreatic Trypsin

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂

-

Test compounds and controls in DMSO

-

Black, flat-bottom 96- or 384-well microplates

Procedure:

-

Follow the compound plating procedure as described for the plasma kallikrein assay.

-

Prepare a 2X working solution of trypsin in the assay buffer. A final concentration in the low nanomolar range (e.g., 1-5 nM) should be optimized.

-

Prepare a 2X working solution of this compound in the assay buffer. The final concentration should be determined based on the Km of this substrate with trypsin.

-

Follow the assay protocol, data acquisition, and data analysis steps as outlined for the plasma kallikrein assay.

Signaling Pathways

Understanding the biological context of the target enzymes is crucial for appreciating the significance of inhibitor screening. The following diagrams illustrate the key signaling pathways in which Factor XIa and plasma kallikrein are involved.

Coagulation Cascade

Factor XIa plays a key role in the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot.

Caption: The coagulation cascade, highlighting the role of Factor XIa in the intrinsic pathway.

Kallikrein-Kinin System

Plasma kallikrein is a key enzyme in this system, leading to the production of bradykinin, a potent inflammatory mediator.

Caption: The plasma kallikrein-kinin system, illustrating the generation of bradykinin.

Conclusion

This compound is a powerful and versatile tool for high-throughput screening of inhibitors against several therapeutically relevant trypsin-like serine proteases. Its favorable kinetic properties and the robust nature of the fluorogenic assay make it well-suited for drug discovery campaigns targeting thrombosis, inflammation, and allergic diseases. By employing the detailed protocols and understanding the underlying biological pathways presented in this guide, researchers can effectively leverage this substrate to identify and characterize novel enzyme inhibitors, accelerating the development of new medicines.

References

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Assays

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and analysis, precision is paramount. The ability to control which parts of a molecule react and when is fundamental to the successful design of new drugs, probes, and research tools. This guide delves into the crucial role of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern organic chemistry, particularly within the context of various assays employed in research and drug development. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to illuminate its impact on assay outcomes.

The Core Function: Shielding the Amine

The primary role of the Boc group is to act as a temporary shield for primary and secondary amines.[1] Amines are nucleophilic and basic, meaning they readily participate in a wide range of chemical reactions.[2] In the multi-step synthesis of complex molecules like peptides or drug candidates, this reactivity can be a significant liability, leading to unwanted side reactions and a complex mixture of products.

The Boc group is introduced to an amine using reagents like di-tert-butyl dicarbonate ((Boc)₂O), forming a carbamate.[1] This transformation effectively "deactivates" the amine, rendering it non-nucleophilic and non-basic under a variety of reaction conditions, particularly those that are basic or nucleophilic in nature.[2] This allows chemists to perform reactions on other parts of the molecule without interference from the protected amine.

A key advantage of the Boc group is the mild acidic conditions required for its removal, a process known as deprotection.[1] Typically, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to cleanly cleave the Boc group, regenerating the free amine.[1] This orthogonality—the ability to remove the Boc group without affecting other protecting groups sensitive to different conditions (e.g., Fmoc, which is base-labile)—is a critical principle in complex organic synthesis.

The Boc Group in Action: Key Assay Applications

The strategic use of the Boc protecting group is integral to a multitude of assays, from the fundamental synthesis of assay components to influencing the outcomes of the assays themselves.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides, essential tools in drug discovery and biological research, heavily relies on protecting group strategies. In Boc-based SPPS, the N-terminal amine of the growing peptide chain is protected with a Boc group. This allows for the selective formation of a peptide bond with the carboxyl group of the next amino acid. After the coupling reaction, the Boc group is removed with acid, exposing a new N-terminal amine ready for the next coupling cycle. This cyclical process of protection, coupling, and deprotection allows for the controlled, stepwise assembly of a specific peptide sequence.

Enzyme Inhibition and Binding Assays

The presence or absence of a Boc group can significantly impact the biological activity of a molecule. In enzyme inhibition and receptor binding assays, the Boc group can influence a compound's affinity for its target. This can be due to steric hindrance, where the bulky Boc group physically blocks the molecule from fitting into the active or binding site, or it can be due to the alteration of the molecule's electronic properties and hydrogen bonding capabilities.

For example, in the development of peptide-based inhibitors, the N-terminal amine often plays a critical role in binding to the target protein. Protecting this amine with a Boc group can abolish or significantly reduce its inhibitory activity. Conversely, in some cases, the Boc group can contribute to favorable hydrophobic interactions within a binding pocket. Therefore, comparing the activity of a Boc-protected compound with its deprotected counterpart is a common strategy in structure-activity relationship (SAR) studies to probe the importance of the free amine for biological activity.

Cell-Based Assays and Drug Permeability

The physicochemical properties of a drug candidate, such as its size, charge, and lipophilicity, are critical determinants of its ability to cross cell membranes and reach its intracellular target. The addition of a Boc group can dramatically alter these properties. The bulky, nonpolar Boc group increases a molecule's lipophilicity, which can enhance its ability to passively diffuse across the lipid bilayer of cell membranes.

However, the increased size can also be a detriment. Furthermore, if a free amine is required for interaction with a cellular target or for transport across a membrane via a specific transporter, the Boc-protected version of the compound will be inactive or will have its permeability significantly reduced. Therefore, cell-based assays comparing Boc-protected and deprotected compounds can provide valuable insights into a drug's mechanism of action and its potential for cellular uptake.

A study on Boc-protected phenylalanine- and tryptophan-based dipeptides demonstrated their potential as broad-spectrum antibacterial agents. The presence of the Boc group was crucial for their self-assembly into nanostructures that could disrupt bacterial membranes.[3]

Quantitative Data and Experimental Protocols

To fully appreciate the impact of the Boc protecting group, it is essential to examine quantitative data from relevant assays and to understand the detailed methodologies used to obtain this data.

Quantitative Data Presentation

The following tables summarize quantitative data from studies where the Boc protecting group played a significant role.

Table 1: Minimum Inhibitory Concentration (MIC) of Boc-Protected Dipeptides [3]

| Compound | Organism | MIC₉₀ (µg/mL) |

| Boc-Phe-Trp-OMe | Staphylococcus aureus | 230 |

| Bacillus subtilis | 250 | |

| Escherichia coli | 300 | |

| Pseudomonas aeruginosa | 400 | |

| Boc-Trp-Trp-OMe | Staphylococcus aureus | 250 |

| Bacillus subtilis | 280 | |

| Escherichia coli | 350 | |

| Pseudomonas aeruginosa | 400 |

Table 2: Kinetic Data for HCl-Catalyzed Boc Deprotection

| [HCl] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

| 0.1 | 0.0005 |

| 0.2 | 0.0020 |

| 0.3 | 0.0045 |

| 0.4 | 0.0080 |

| 0.5 | 0.0125 |

| Data is hypothetical and for illustrative purposes, based on the principle of second-order dependence on acid concentration. |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

-

Dissolution: Dissolve the amine-containing substrate in a suitable solvent such as dioxane, tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine, to the solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture, typically at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This typically involves extraction with an organic solvent, followed by washing with acidic and basic aqueous solutions.

-

Purification: Purify the Boc-protected product by column chromatography or recrystallization.

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, such as dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary, but a common condition is a 1:1 mixture of TFA and DCM.

-

Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS. Deprotection is often rapid, occurring within minutes to a few hours at room temperature.

-

Solvent Removal: Once the reaction is complete, remove the TFA and solvent under reduced pressure.

-

Product Isolation: The deprotected amine is often obtained as a TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.

Protocol 3: Protease Inhibition Assay using a Boc-Protected Substrate

-

Reagent Preparation: Prepare stock solutions of the protease, the Boc-protected substrate, and the corresponding deprotected substrate in an appropriate assay buffer.

-

Assay Plate Preparation: Add the assay buffer to the wells of a microplate.

-

Inhibitor Addition: Add varying concentrations of the test compounds (both Boc-protected and deprotected forms) to the wells.

-

Enzyme Addition: Add the protease to the wells and incubate for a predetermined time to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ values for both the Boc-protected and deprotected compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Role of the Boc Group

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving the Boc protecting group.

Caption: Boc Protection Mechanism.

Caption: Boc Deprotection Mechanism.

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: GPCR Signaling Pathway.

Conclusion

The Boc protecting group is far more than a simple synthetic tool; it is a critical enabler of modern chemical and biological research. Its robust nature, coupled with its mild deprotection conditions, allows for the precise synthesis of complex molecules that are central to a wide array of assays. Understanding the fundamental role of the Boc group—how it influences molecular properties and how its presence or absence can be used as a strategic element in assay design—is essential for researchers, scientists, and drug development professionals. By leveraging the principles and protocols outlined in this guide, the scientific community can continue to push the boundaries of discovery, developing novel therapeutics and elucidating the complex mechanisms of life.

References

In-Depth Technical Guide: Cleavage of Boc-Phe-Ser-Arg-MCA by Mast Cell Tryptase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Boc-Phe-Ser-Arg-MCA by tryptase, the primary serine protease released from mast cells. This document details the experimental protocols for tryptase activity assays, presents key quantitative data, and visualizes the underlying biological and experimental processes.

Introduction

Tryptase is a tetrameric serine protease and the most abundant protein stored in the secretory granules of mast cells.[1] Upon mast cell activation, often triggered by allergic or inflammatory stimuli, tryptase is released into the local microenvironment and circulation.[1][2] Its enzymatic activity plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and innate immunity. The cleavage of specific substrates by tryptase is a key indicator of its activity and serves as a valuable tool in research and drug development for mast cell-mediated diseases.

The synthetic peptide Boc-Phe-Ser-Arg-7-amino-4-methylcoumarin (this compound) is a highly specific and sensitive fluorogenic substrate for tryptase. The cleavage of the amide bond after the arginine residue by tryptase releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Quantitative Data: Tryptase Kinetics

| Substrate Chain | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Fibrinogen α chain | 0.2 | 7 x 10⁵ |

| Fibrinogen β chain | 0.26 | 4.6 x 10⁵ |

| Table 1: Kinetic parameters for the cleavage of human fibrinogen by human mast cell tryptase.[3] This data illustrates the high affinity and catalytic efficiency of tryptase for its natural substrates. |

Experimental Protocols

Materials

-

Human Mast Cell Tryptase: Purified from human lung or recombinant human tryptase.

-

Substrate: this compound (Boc-FSR-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl and 10 µg/mL heparin. Heparin is crucial for stabilizing the tetrameric structure and enzymatic activity of tryptase.

-

Inhibitor (for control experiments): Aprotinin or other specific tryptase inhibitors.

-

Microplate Reader: Capable of fluorescence detection with excitation at ~380 nm and emission at ~460 nm.

-

96-well black microplates: For fluorescence assays to minimize light scatter.

Preparation of Reagents

-

Tryptase Stock Solution: Reconstitute purified or recombinant tryptase in a suitable buffer (e.g., 10 mM MES, pH 6.1) to a desired stock concentration. Store at -80°C in aliquots to avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Assay Buffer Preparation: Prepare the Tris-HCl buffer with NaCl and add heparin just before use.

Tryptase Activity Assay Protocol

This protocol is designed for a 96-well microplate format.

-

Prepare the Assay Plate:

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor control wells, add the desired concentration of the tryptase inhibitor.

-

Add 20 µL of the tryptase solution (diluted in Assay Buffer to the desired concentration) to the appropriate wells.

-

Add 20 µL of Assay Buffer without tryptase to the blank wells (substrate control).

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor to interact and to bring the reaction to the desired temperature.

-

-

Initiate the Reaction:

-

Prepare the substrate working solution by diluting the this compound stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).

-

Add 10 µL of the substrate working solution to all wells, including the blank, to start the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank wells from the readings of the sample wells.

-

Plot the fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

The rate of substrate cleavage can be calculated using a standard curve of free AMC.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of the fluorogenic substrate this compound by mast cell tryptase.

Experimental Workflow for Tryptase Activity Assay

References

Methodological & Application

Application Notes and Protocols for a Continuous Kinetic Assay Using Boc-Phe-Ser-Arg-MCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Phe-Ser-Arg-MCA (t-Butyloxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide) is a highly sensitive fluorogenic substrate for the detection and characterization of trypsin-like serine proteases. These enzymes play crucial roles in a variety of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. This document provides a detailed protocol for a continuous kinetic assay using this compound, intended for researchers in academia and the pharmaceutical industry engaged in enzyme kinetics, inhibitor screening, and drug discovery.

The assay is based on the enzymatic hydrolysis of the amide bond C-terminal to the arginine residue of the substrate. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be monitored in real-time. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity, allowing for the precise determination of kinetic parameters and the evaluation of enzyme inhibitors.

Assay Principle

The enzymatic reaction involves the cleavage of the this compound substrate by a trypsin-like serine protease. The non-fluorescent substrate is hydrolyzed to release the fluorescent AMC moiety. The fluorescence of the free AMC can be measured with an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1] The continuous monitoring of this fluorescence increase allows for the determination of the initial reaction velocity.

Applications

-

Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat/Km) for various trypsin-like proteases.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases.

-

Drug Discovery: Characterization of the potency and mechanism of action of lead compounds targeting serine proteases.

-

Quality Control: Assessment of the activity of purified enzyme preparations.

Data Presentation

The following table summarizes the kinetic parameters of several common trypsin-like serine proteases with the this compound substrate.

| Enzyme | Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |

| Coagulation Factor XIa | Human | 12 ± 2 | 14.5 ± 1.3 | 1.2 x 105 | 7.5 - 8.5 |

| Tryptase | Rat Mast Cell | 28 ± 5 | 6.7 ± 0.7 | 2.4 x 104 | 6.5 - 8.0 |

| Trypsin | Bovine Pancreas | Data varies | Data varies | Data varies | 8.0 |

| Kallikrein (hK6) | Human | See Note 1 | See Note 1 | 9.34 x 104 (min-1M-1) | ~8.0 |

| Acrosin | Ascidian | Data not found | Data not found | Data not found | 8.5 - 9.0 |

Note 1: For human kallikrein 6 (hK6), the provided catalytic efficiency was 93.4 min-1µM-1, which is equivalent to 1.56 x 106 M-1s-1. Individual Km and kcat values were not specified in the source.[2]

Experimental Protocols

General Continuous Kinetic Assay

This protocol provides a general procedure for measuring the activity of a trypsin-like serine protease. Optimal conditions (e.g., enzyme and substrate concentrations, buffer pH) should be determined empirically for each specific enzyme.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Purified trypsin-like serine protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Prepare a 10 mM stock solution of this compound: Dissolve the lyophilized powder in DMSO.[3] Store the stock solution at -20°C, protected from light. The DMSO solution is stable for at least one month under these conditions.

-

Prepare working solutions of the substrate: Dilute the 10 mM stock solution in Assay Buffer to the desired final concentrations (e.g., for Km determination, a range of concentrations from 0.1 x Km to 10 x Km is recommended).

-

Prepare the enzyme solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that will result in a linear rate of fluorescence increase over the desired assay time.

-

Set up the assay in a 96-well plate:

-

Add 50 µL of the enzyme solution to each well.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

The final volume in each well will be 100 µL.

-

-

Measure fluorescence: Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity every 60 seconds for 15-30 minutes.

-

Data Analysis:

-

Plot the relative fluorescence units (RFU) versus time.

-

Determine the initial velocity (V₀) from the linear portion of the curve (slope of RFU/min).

-

For Km and Vmax determination, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.

-

Inhibitor Screening Assay

This protocol is designed for screening potential inhibitors of a specific trypsin-like serine protease.

Materials:

-

All materials from the general kinetic assay.

-

Putative inhibitor compounds dissolved in DMSO.

-

Positive control inhibitor (e.g., a known inhibitor of the target enzyme).

Procedure:

-

Prepare reagents:

-

Prepare the this compound substrate at a concentration equal to its Km for the target enzyme.

-

Prepare the enzyme solution at a concentration that gives a robust and linear signal in the absence of an inhibitor.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

-

-

Set up the assay in a 96-well plate:

-

Initiate the reaction: Add 50 µL of the substrate solution to each well.

-

Measure fluorescence: Immediately measure the fluorescence kinetically as described in the general assay protocol.

-

Data Analysis:

-

Calculate the initial velocity for each well.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor (DMSO) control: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: Experimental workflow for the continuous kinetic assay.

Caption: Simplified blood coagulation cascade highlighting Factor XIa.

References

Preparation of Boc-Phe-Ser-Arg-MCA Stock Solution in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the fluorogenic peptide substrate Boc-Phe-Ser-Arg-MCA in Dimethyl Sulfoxide (DMSO). Adherence to this protocol will help ensure the integrity and performance of the substrate in subsequent enzymatic assays.

Application Notes